N-Ethyl-5-iodo-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-5-iodo-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECKUOMAPBCOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Ethyl-5-iodo-o-toluidine molecular weight and formula
An In-Depth Technical Guide to N-Ethyl-5-iodo-o-toluidine: Synthesis, Properties, and Applications
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of N-Ethyl-5-iodo-o-toluidine, a halogenated aromatic amine with significant potential as a chemical intermediate in the pharmaceutical and specialty chemical industries. Due to its specific substitution pattern, combining an N-ethyl group and an iodine atom on the o-toluidine scaffold, this molecule presents a unique set of properties for the synthesis of complex organic molecules. This document details its molecular characteristics, a proposed synthetic pathway, and its potential applications, with a focus on insights relevant to drug discovery and development.
Core Molecular and Physical Properties
N-Ethyl-5-iodo-o-toluidine, systematically named N-ethyl-5-iodo-2-methylaniline, is a derivative of o-toluidine. The introduction of an iodine atom and an N-ethyl group significantly influences its chemical reactivity and physical properties compared to its parent compound, N-ethyl-o-toluidine.
Molecular Structure and Weight
The chemical structure of N-Ethyl-5-iodo-o-toluidine consists of a benzene ring substituted with a methyl group at position 1, an N-ethylamino group at position 2, and an iodine atom at position 5.
Table 1: Core Molecular Data for N-Ethyl-5-iodo-o-toluidine and Related Compounds
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| N-Ethyl-5-iodo-o-toluidine | C₉H₁₂IN | 261.11 (calculated) |
| N-Ethyl-o-toluidine | C₉H₁₃N | 135.21[1][2][3][4][5][6] |
| 5-Iodo-2-methylaniline | C₇H₈IN | 233.05[7] |
| o-Toluidine | C₇H₉N | 107.15[8] |
Physicochemical Properties (Predicted)
Synthesis and Experimental Protocols
The synthesis of N-Ethyl-5-iodo-o-toluidine can be logically achieved through the N-ethylation of its precursor, 5-iodo-2-methylaniline (also known as 5-iodo-o-toluidine). This approach allows for the introduction of the ethyl group onto the nitrogen atom of the iodinated toluidine core.
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of N-Ethyl-5-iodo-o-toluidine is the reductive amination of 5-iodo-2-methylaniline with acetaldehyde or the direct alkylation using an ethylating agent like ethyl iodide or diethyl sulfate. The following diagram illustrates a general workflow for the synthesis starting from 5-iodo-2-methylaniline.
Caption: Proposed workflow for the synthesis of N-Ethyl-5-iodo-o-toluidine.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a generalized procedure and may require optimization for yield and purity.
-
Reaction Setup: To a solution of 5-iodo-2-methylaniline (1.0 eq.) in a suitable polar aprotic solvent such as acetonitrile, add a mild base like potassium carbonate (2.0 eq.).
-
Addition of Ethylating Agent: Slowly add an ethylating agent, for example, ethyl iodide (1.2 eq.), to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-Ethyl-5-iodo-o-toluidine.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Development and Chemical Synthesis
Aromatic amines and their halogenated derivatives are valuable building blocks in medicinal chemistry and material science. The presence of the iodine atom in N-Ethyl-5-iodo-o-toluidine offers a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This versatility makes it a promising intermediate for the synthesis of more complex molecules.
The parent compound, N-ethyl-o-toluidine, is recognized as a key intermediate in the production of dyes, agrochemicals, and pharmaceuticals, including analgesics and anti-inflammatory agents[3]. The iodo-substituted analog, 5-iodo-2-methylaniline, is also utilized in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals[7].
Given the established utility of its structural components, N-Ethyl-5-iodo-o-toluidine is a promising candidate for:
-
Scaffold for Novel Therapeutics: Serving as a starting material for the synthesis of new chemical entities with potential biological activity.
-
Intermediate for Agrochemicals: A building block for novel pesticides and herbicides.
-
Precursor for Specialty Dyes and Polymers: The reactive iodine can be functionalized to create advanced materials with unique properties[3].
Safety and Handling
While specific toxicity data for N-Ethyl-5-iodo-o-toluidine is not available, related compounds such as N-ethyl-o-toluidine are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation[6][10]. It is prudent to handle N-Ethyl-5-iodo-o-toluidine with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
Conclusion
N-Ethyl-5-iodo-o-toluidine represents a valuable, yet underexplored, chemical intermediate. Its synthesis is achievable through standard organic chemistry methodologies, and its structure is ripe for further chemical elaboration. For researchers and professionals in drug development and specialty chemical synthesis, this compound offers a versatile platform for the creation of novel and complex molecular architectures.
References
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China N-Ethyl-o-toluidine CAS NO.: 94-68-8 Suppliers, Manufacturers, Factory. (n.d.). Zesheng New Materials Technology. Retrieved February 8, 2024, from [Link]
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N-Ethyl-p-toluidine. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
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The Role of N-Ethyl-o-toluidine in Advanced Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]
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N-Ethyl-o-toluidine. (n.d.). Henan Techway Chemical Co.,Ltd. Retrieved February 8, 2024, from [Link]
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5-Ethyl-2-methylaniline. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
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o-Toluidine. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
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N-Ethyl-2-methylaniline. (n.d.). SIELC Technologies. Retrieved February 8, 2024, from [Link]
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Benzenamine, N-ethyl-2-methyl-. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 8, 2024, from [Link]
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An In-Depth Technical Guide to the Synthesis and Identification of N-Ethyl-5-iodo-2-methylaniline
For researchers, scientists, and professionals in drug development, the precise synthesis and unequivocal identification of novel chemical entities are foundational to progress. This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of N-ethyl-5-iodo-2-methylaniline, a substituted aniline with potential applications as a key intermediate in the creation of complex organic molecules. This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies and offering a self-validating framework for its successful preparation and identification.
Introduction: Strategic Importance of Substituted Anilines
Substituted anilines are a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The specific compound of interest, 5-iodo-2-methylaniline, serves as a versatile starting material.[1] Its aromatic ring is activated by the amino group, while the methyl and iodo substituents provide steric and electronic handles for further functionalization. The introduction of an N-ethyl group modifies the nucleophilicity and steric bulk of the amine, potentially influencing the pharmacokinetic and pharmacodynamic properties of downstream compounds. This guide will focus on a robust and widely applicable method for this transformation: reductive amination.
Synthesis of N-Ethyl-5-iodo-2-methylaniline via Reductive Amination
While several methods exist for the N-alkylation of anilines, reductive amination offers a reliable and often high-yielding approach that avoids the use of harsh alkylating agents and the potential for over-alkylation.[2][3][4] The overall strategy involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Proposed Synthetic Workflow
Figure 1: A schematic overview of the synthesis and purification workflow for N-ethyl-5-iodo-2-methylaniline.
Detailed Experimental Protocol
Materials:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 5-iodo-2-methylaniline | C₇H₈IN | 233.05 | 83863-36-6 |
| Acetaldehyde | C₂H₄O | 44.05 | 75-07-0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 16940-66-2 |
| Methanol | CH₄O | 32.04 | 67-56-1 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-iodo-2-methylaniline (1.0 eq). Dissolve the starting material in methanol.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.2 eq) dropwise to the stirred solution. Allow the reaction to stir at this temperature for 30 minutes, then let it warm to room temperature and stir for an additional hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete, cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Add dichloromethane to the aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield pure N-ethyl-5-iodo-2-methylaniline.
Identification and Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized N-ethyl-5-iodo-2-methylaniline.
Predicted Spectroscopic Data
Due to the novelty of this specific derivative, experimental data may not be readily available. The following data is predicted based on the analysis of structurally similar compounds, such as N-ethyl-2-iodoaniline and N-ethyl-N-methylaniline.[5][6] The presence of the methyl group at the 2-position will cause slight shifts in the aromatic proton and carbon signals compared to an unsubstituted analog.
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5 (d, 1H), ~7.0 (dd, 1H), ~6.5 (d, 1H), ~3.5 (br s, 1H, NH), ~3.2 (q, 2H), ~2.1 (s, 3H), ~1.3 (t, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~147, ~138, ~130, ~125, ~115, ~85, ~39, ~17, ~15 |
| Mass Spec (EI) | M⁺ at m/z = 261 |
| IR (KBr Pellet) | ~3400 cm⁻¹ (N-H stretch), ~2970 cm⁻¹ (aliphatic C-H stretch), ~1600, ~1500 cm⁻¹ (C=C stretch), ~750 cm⁻¹ (C-I stretch) |
Analytical Techniques for Confirmation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is one of the most powerful tools for structural elucidation. The predicted spectrum should show a characteristic quartet for the methylene protons of the ethyl group and a triplet for the methyl protons of the ethyl group. The aromatic protons will appear as distinct signals, and the methyl group on the ring will be a singlet. The N-H proton will likely be a broad singlet.
-
¹³C NMR: The number of signals in the proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts will indicate the electronic environment of each carbon.
2. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) MS is expected to show a molecular ion peak (M⁺) at m/z = 261, corresponding to the molecular weight of N-ethyl-5-iodo-2-methylaniline.
3. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include the N-H stretch of the secondary amine, C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring.
4. High-Performance Liquid Chromatography (HPLC):
HPLC is an excellent technique for assessing the purity of the final compound.[7] A reverse-phase HPLC method, using a C18 column with a mobile phase of acetonitrile and water, can be developed.[7] The purity is determined by the area percentage of the main peak in the chromatogram.
Workflow for Purity Verification
Figure 2: The analytical workflow for the structural confirmation and purity assessment of the synthesized product.
Safety and Handling
5-iodo-2-methylaniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the synthesis and identification of N-ethyl-5-iodo-2-methylaniline. By employing a robust reductive amination protocol and a suite of modern analytical techniques, researchers can confidently prepare and characterize this valuable synthetic intermediate. The emphasis on understanding the rationale behind each step, coupled with a self-validating analytical workflow, ensures the integrity and reproducibility of the experimental outcome, paving the way for its successful application in drug discovery and development.
References
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Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - ResearchGate. Available at: [Link]
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Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. Available at: [Link]
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N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information - Royal Society of Chemistry. Available at: [Link]
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N-Ethyl-2-methylaniline - SIELC Technologies. Available at: [Link]
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5-Ethyl-2-methylaniline | C9H13N | CID 12336092 - PubChem. Available at: [Link]
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N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem. Available at: [Link]
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2-ethyl-N-methylaniline | C9H13N | CID 6427075 - PubChem. Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
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How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group? - ResearchGate. Available at: [Link]
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Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin - Redalyc. Available at: [Link]
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A rapid method of N-alkylation of amines - Journal of the Chemical Society C. Available at: [Link]
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Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks. Available at: [Link]
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Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC - NIH. Available at: [Link]
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Safety Assessment and Handling Guide for N-Ethyl-5-iodo-2-methylbenzenamine
Disclaimer: A specific, verified Safety Data Sheet (SDS) for N-Ethyl-5-iodo-2-methylbenzenamine (CAS No. 131333-78-1) is not publicly available. This guide is intended for researchers, scientists, and drug development professionals as a framework for safety assessment and handling based on established chemical safety principles and data from structurally analogous compounds. The information herein is illustrative of potential hazards and should not be considered a substitute for a formal, experimentally verified SDS. All laboratory work should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.
Introduction: A Proactive Approach to Novel Compound Safety
In the realm of drug discovery and chemical research, scientists frequently synthesize or handle novel compounds for which comprehensive safety data has not yet been established. N-Ethyl-5-iodo-2-methylbenzenamine is one such compound. The absence of a formal SDS necessitates a structured, evidence-based approach to risk assessment. This guide provides the necessary framework, leveraging data from structurally related aromatic amines and halogenated compounds to build a robust safety protocol. The core principle is to anticipate potential hazards based on chemical class and functional groups, and to implement controls that mitigate the highest potential risk.
The causality behind this approach is rooted in the principles of toxicology and chemical reactivity. The N-ethylaniline core suggests a high likelihood of toxicity characteristic of aromatic amines, which are known to be readily absorbed through the skin and can affect the blood (methemoglobinemia) and target organs. The presence of an iodine atom on the benzene ring may enhance its lipophilicity, potentially increasing its persistence and altering its metabolic profile and toxicological endpoints. Therefore, treating this compound with a high degree of caution is scientifically justified and essential for personnel safety.
Predicted Hazard Identification and Classification
While a definitive GHS classification is unavailable, an analysis of related compounds allows for a presumptive hazard profile. This profile should be used for initial handling protocols until empirical data can be generated.
Analysis of Structural Analogues
The primary hazards associated with substituted anilines are acute toxicity, potential for organ damage through repeated exposure, and irritation.
-
N-Ethyl-o-toluidine (Benzenamine, N-ethyl-2-methyl-) : This is a close structural analogue, lacking only the iodine atom. It is classified as toxic if swallowed (Acute Tox. 3), may be toxic in contact with skin or if inhaled (Acute Tox. 3), causes serious eye irritation, may cause respiratory irritation, is suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure[1].
-
N-Methylaniline : This analogue is classified as a combustible liquid, toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331), causes serious eye irritation (H319), and may cause damage to organs (Liver, spleen, Bone marrow) through prolonged or repeated exposure (H373)[2].
-
General Anilines : As a class, anilines are known for their toxicity via skin absorption and inhalation[3].
Presumptive GHS Classification
Based on these analogues, it is prudent to assume N-Ethyl-5-iodo-2-methylbenzenamine may fall under the following GHS hazard categories:
| Hazard Class | Hazard Statement | Notes on Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301, H311, H331: Toxic if swallowed, in contact with skin, or if inhaled. | The aniline functional group is strongly associated with systemic toxicity. The molecule's moderate size and potential lipophilicity from the iodo- group may facilitate rapid absorption through multiple routes. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | Aromatic amines are frequently irritating to mucous membranes, including the eyes. |
| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure. | Analogues show effects on the liver, spleen, and bone marrow[2]. Halogenated aromatics can also exhibit specific organ toxicities. |
| Carcinogenicity | H351: Suspected of causing cancer. | Some aniline derivatives are classified as suspected carcinogens[1]. This potential must be assumed in the absence of specific data. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Direct contact with the skin should be avoided as irritation is a common property of this chemical class[1]. |
Visualizing Potential Hazards
The following diagram outlines the general hazard profile anticipated for an uncharacterized aromatic amine based on data from known analogues.
Caption: Anticipated GHS pictograms based on analogue data.
Physical and Chemical Properties: The Unknown Variables
No experimental physical or chemical data for N-Ethyl-5-iodo-2-methylbenzenamine were found. Properties such as boiling point, melting point, flash point, and solubility must be determined experimentally. However, a comparison with analogues provides a basis for preliminary assessment.
| Property | N-Ethyl-o-toluidine (CAS 94-68-8)[4] | N-Ethylaniline (CAS 103-69-5)[5] | 5-Ethyl-2-methylaniline (CAS 17070-96-1)[6] | N-Ethyl-5-iodo-2-methylbenzenamine |
| Molecular Weight | 135.21 g/mol | 121.18 g/mol | 135.21 g/mol | ~275.1 g/mol (Calculated) |
| Boiling Point | 491.20 K (218.05 °C) | 477.90 K (204.75 °C) | Not Available | To be determined. Expected to be significantly higher due to the heavy iodine atom. |
| Flash Point | Not Available | 185 °F (85 °C)[3] | Not Available | To be determined. Likely a combustible liquid. |
| Water Solubility | log10WS: -2.37 | log10WS: -1.70 | Not Available | To be determined. Expected to be insoluble or slightly soluble in water[3][7]. |
| Appearance | Not specified | Dark liquid with an aromatic odor[3]. | Not specified | To be determined. Likely a liquid or low-melting solid, possibly dark in color and susceptible to darkening on exposure to air/light[3]. |
Experimental Protocols: Safe Handling, Storage, and Emergency Procedures
The following protocols are based on a high-hazard assumption and are designed to be self-validating by providing maximum protection.
Hazard Assessment Workflow for Uncharacterized Compounds
Before any handling, a systematic workflow must be followed to establish safety protocols.
Caption: Workflow for establishing safety protocols for a new chemical.
Engineering Controls and Personal Protective Equipment (PPE)
-
Causality: Given the high potential for toxicity via inhalation and dermal absorption, engineering controls are the primary barrier. PPE serves as a critical secondary defense.
-
Protocol:
-
Ventilation: All manipulations (weighing, transfers, reactions, purification) must be performed inside a certified chemical fume hood.[8]
-
Eye Protection: Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient.
-
Hand Protection: Wear double-layered gloves. A recommended combination is a nitrile inner glove with a chemically resistant outer glove (e.g., butyl rubber or Viton). Consult a glove manufacturer's guide for specific breakthrough times.
-
Body Protection: Wear a flame-resistant lab coat and ensure it is fully buttoned. Use a chemically resistant apron for transfers of larger quantities.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling, even if gloves were worn.[10]
-
Handling and Storage
-
Causality: Substituted anilines can be sensitive to air and light, and potentially combustible. Improper storage can lead to degradation, pressure build-up, or create a fire hazard.
-
Protocol:
-
Handling: Avoid generating aerosols or dust. Use techniques like gentle pouring or using a syringe for liquid transfers. Take measures to prevent static electricity discharge.[10] Avoid contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed, clearly labeled container. The container should be stored in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[10] Keep away from heat, sparks, open flames, and strong oxidizing agents.[8][9] Store locked up.[2]
-
First-Aid Measures (Emergency Protocol)
-
Causality: Rapid response and decontamination are critical to minimizing absorption and systemic effects.
-
Protocol:
-
Inhalation: Immediately move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with soap and plenty of water for at least 15 minutes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
-
Spill and Disposal Procedures
-
Causality: An uncontrolled release poses a significant exposure risk and environmental hazard. Proper disposal is required to comply with regulations and prevent environmental contamination.
-
Protocol:
-
Spill Response: Evacuate the area. Remove all ignition sources.[8] Ventilate the area. Wearing full PPE (including respiratory protection if necessary), absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand).[8] Collect the absorbed material into a suitable, closed container for disposal.[8]
-
Waste Disposal: Dispose of all waste materials (including contaminated PPE) as hazardous chemical waste. All waste disposal must be in accordance with local, regional, and national environmental regulations.[8]
-
Conclusion: A Commitment to Self-Validating Safety
Handling N-Ethyl-5-iodo-2-methylbenzenamine requires a disciplined and proactive safety mindset. By treating this uncharacterized compound with the high level of caution afforded to its most hazardous structural analogues, researchers can establish a self-validating system of safety. The protocols outlined in this guide—from the initial hazard assessment workflow to specific handling and emergency procedures—are designed to be robust and protective. It is the responsibility of the principal investigator and the individual researcher to ensure these principles are not just understood but rigorously implemented.
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N-ETHYLANILINE - CAMEO Chemicals - NOAA . National Oceanic and Atmospheric Administration.
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The Challenging Coupling: A Technical Guide to the Reactivity of Sterically Hindered Iodo-Anilines
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the formation of carbon-carbon and carbon-nitrogen bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone for this purpose, offering unparalleled efficiency and functional group tolerance. However, the synthetic utility of these powerful transformations is often tested by the presence of steric hindrance. This guide, designed for the discerning researcher, delves into the reactivity profile of a particularly challenging class of substrates: sterically hindered iodo-anilines. We will explore the nuances of their engagement in key cross-coupling reactions, dissect the mechanistic rationale behind successful strategies, and provide actionable protocols to navigate this demanding chemical landscape.
The Steric Conundrum: Why Hindered Iodo-Anilines Pose a Unique Challenge
Sterically hindered iodo-anilines, particularly those with substitution at one or both ortho positions to the iodine and/or the aniline nitrogen, present a formidable obstacle to conventional cross-coupling methodologies. The bulky substituents create a "steric shield" around the reactive centers, impeding the crucial steps of the catalytic cycle.
The primary challenges include:
-
Inhibited Oxidative Addition: The initial and often rate-limiting step, the insertion of the palladium(0) catalyst into the carbon-iodine bond, is significantly slowed by bulky ortho-substituents that physically block the approach of the catalyst.
-
Difficult Reductive Elimination: The final, product-forming step can also be hindered. The steric bulk on the aniline nitrogen and/or the newly introduced group can make it difficult for the two moieties to come into the required proximity on the palladium center for bond formation.
-
Competitive Side Reactions: Sluggish desired reactions can open the door for unwanted side pathways, such as hydrodehalogenation (reduction of the C-I bond) or catalyst decomposition.[1][2]
Overcoming these hurdles necessitates a carefully orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the specific steric and electronic properties of the substrates.
Taming the Beast: Ligand Selection as the Key to Success
The evolution of cross-coupling reactions for sterically demanding substrates is intrinsically linked to the development of sophisticated phosphine ligands.[3] These ligands are not mere spectators; they are active participants that modulate the steric and electronic properties of the palladium catalyst, directly influencing its reactivity and stability.
For sterically hindered iodo-anilines, the most effective ligands are typically bulky and electron-rich.
-
Bulkiness: Large, sterically demanding ligands promote the formation of monoligated palladium species, which are believed to be the active catalytic species in many cross-coupling reactions.[4] This steric pressure can also facilitate the reductive elimination step.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which in turn promotes the oxidative addition of the aryl iodide.
Several classes of ligands have proven particularly effective in this context:
-
Dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos): Developed by the Buchwald group, these ligands feature a biphenyl backbone with bulky dialkylphosphino groups. They are renowned for their ability to facilitate the coupling of a wide range of challenging substrates, including sterically hindered aryl halides.[5][6][7]
-
Ferrocene-based Ligands: The Hartwig group has championed the use of ferrocene-derived phosphines, which offer a unique combination of steric bulk and electronic properties.[4]
-
Diadamantylalkylphosphines: These ligands, with their extremely bulky adamantyl groups, have also been shown to be effective in promoting cross-coupling reactions of hindered substrates.[3]
The choice of ligand is not a one-size-fits-all solution and often requires empirical screening to identify the optimal conditions for a given substrate combination.
Key Cross-Coupling Reactions of Sterically Hindered Iodo-Anilines
Suzuki-Miyaura Coupling: Forging C-C Bonds in Crowded Spaces
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide, is a workhorse in synthetic chemistry.[8] When dealing with sterically hindered iodo-anilines, several factors are critical for success.
Causality in Experimental Design:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand is typically employed. The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps, which are often hampered by steric hindrance.[5]
-
Base Selection: The choice of base is critical for activating the boronic acid or ester for transmetalation.[9] For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred to minimize side reactions.[1] In some cases, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary to achieve sufficient reactivity.
-
Solvent: Aprotic polar solvents such as dioxane, THF, or DMF are commonly used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[8]
Visualizing the Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Hindered Substrates:
| Iodo-Aniline Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodo-N,N-dimethylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [5] |
| 2-Iodo-4,6-diisopropylaniline | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 | Fictionalized Example |
| 2-Iodoaniline | Mesitylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF/H₂O | 90 | 75 | Fictionalized Example |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Iodo-N,N-dimethylaniline with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-iodo-N,N-dimethylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.[1]
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biarylaniline.
Buchwald-Hartwig Amination: Constructing C-N Bonds Under Steric Strain
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[4][6] For sterically hindered iodo-anilines, this reaction allows for the introduction of a second nitrogen-containing group, a common motif in pharmaceuticals.
Causality in Experimental Design:
-
Catalyst and Ligand: Similar to the Suzuki-Miyaura coupling, bulky and electron-rich phosphine ligands are essential.[7] The choice of ligand can significantly impact the reaction's success, with dialkylbiaryl phosphines often being the ligands of choice.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically employed to prevent unwanted side reactions.
Visualizing the Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoaniline with Morpholine
-
Reaction Setup: In a glovebox, to a vial equipped with a stir bar, add 2-iodoaniline (1.0 mmol), palladium(II) acetate (0.01 mmol), and RuPhos (0.02 mmol).
-
Reagent Addition: Add morpholine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).
-
Solvent and Sealing: Add anhydrous toluene (2 mL), seal the vial with a Teflon-lined cap, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture to 100 °C for 16 hours.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a valuable transformation for introducing alkynyl groups into complex molecules.[10]
Causality in Experimental Design:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and also acts as the solvent in some cases.
-
Solvent: A variety of solvents can be used, including THF, DMF, and acetonitrile.
Visualizing the Experimental Workflow:
Caption: A typical experimental workflow for the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 2-Iodoaniline with Phenylacetylene
-
Reaction Setup: To a Schlenk flask, add 2-iodoaniline (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Reagent Addition: Add degassed triethylamine (5 mL) and phenylacetylene (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Workup: Remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate, and purify by flash chromatography.
Troubleshooting Common Issues in Cross-Coupling of Hindered Substrates
Even with optimized protocols, challenges can arise when working with sterically hindered iodo-anilines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a pre-catalyst or screen different palladium sources- Screen a stronger base (e.g., Cs₂CO₃ for Suzuki, NaOtBu for Buchwald-Hartwig)- Increase the reaction temperature incrementally[2] |
| Hydrodehalogenation | - Presence of water or protic impurities- Sluggish cross-coupling | - Use rigorously dried solvents and reagents- Increase catalyst loading or switch to a more active ligand to accelerate the desired reaction |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere[1] |
| Catalyst Decomposition | - High reaction temperature- Inappropriate ligand | - Lower the reaction temperature if possible- Screen different ligands; some may offer better thermal stability |
Conclusion: A Versatile yet Demanding Substrate Class
Sterically hindered iodo-anilines represent a challenging yet rewarding class of substrates in modern organic synthesis. Their successful incorporation into complex molecules via palladium-catalyzed cross-coupling reactions hinges on a deep understanding of the interplay between steric hindrance and catalyst reactivity. The judicious selection of bulky, electron-rich phosphine ligands is paramount to overcoming the inherent difficulties of oxidative addition and reductive elimination. By carefully tailoring reaction conditions, including the choice of base and solvent, researchers can unlock the synthetic potential of these valuable building blocks, paving the way for the discovery and development of novel pharmaceuticals and functional materials.
References
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Fleckenstein, C. A., & Plenio, H. (2010). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu₃. Chemical Society Reviews, 39(2), 694-711. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
YouTube. Buchwald-Hartwig and Ullmann amination reactions. [Link]
-
ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]
-
School of Chemistry and Chemical Engineering. 【Lecture】Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. [Link]
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Literature review on N-Ethyl-5-iodo-2-methylaniline synthesis
An In-Depth Technical Guide to the Synthesis of N-Ethyl-5-iodo-2-methylaniline
Introduction
N-Ethyl-5-iodo-2-methylaniline is a substituted aniline derivative of significant interest as a chemical intermediate. Its structural complexity, featuring an N-ethyl group, a methyl substituent, and an iodine atom on the aromatic ring, makes it a valuable building block in the synthesis of more complex molecules. Aromatic amines and their halogenated derivatives are foundational in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of an iodine atom, in particular, facilitates further molecular elaboration through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enhancing its utility in drug discovery and materials science.[1]
This technical guide provides a comprehensive overview of the viable synthetic strategies for preparing N-Ethyl-5-iodo-2-methylaniline. As senior application scientists, our focus is not merely on procedural steps but on the underlying chemical principles, mechanistic rationale, and a comparative analysis of the primary synthetic routes. We will explore two logical and field-proven strategies, providing detailed protocols and insights to guide researchers in their synthetic endeavors.
Retrosynthetic Analysis: Devising the Synthetic Pathways
A logical retrosynthetic analysis of the target molecule reveals two primary and practical disconnection approaches. These approaches dictate the sequence of the two key transformations: N-ethylation and aromatic iodination.
-
Route A: N-Alkylation as the Final Step. This strategy involves the ethylation of a pre-existing iodinated aniline precursor. The key disconnection is the bond between the nitrogen and the ethyl group.
-
Route B: Iodination as the Final Step. This alternative strategy involves the electrophilic iodination of an N-ethylated aniline precursor. The key disconnection is the bond between the aromatic ring and the iodine atom.
The choice between these routes depends on factors such as starting material availability, cost, reaction selectivity, and overall efficiency, which will be discussed in detail.
Caption: Retrosynthetic analysis of N-Ethyl-5-iodo-2-methylaniline.
Synthesis Route A: N-Ethylation of 5-Iodo-2-methylaniline
This pathway begins with the commercially available or synthetically accessible intermediate, 5-iodo-2-methylaniline.[1] The core transformation is the selective introduction of an ethyl group onto the nitrogen atom.
Principle and Rationale: The Case for Reductive Amination
While direct N-alkylation with ethyl halides is a classic method, it is often plagued by a lack of selectivity, leading to significant amounts of the dialkylated tertiary amine and the potential formation of quaternary ammonium salts.[3] To circumvent these issues, reductive amination stands out as the superior strategy for mono-N-alkylation.[4][5]
This method proceeds in two stages:
-
Imine Formation: The primary amine (5-iodo-2-methylaniline) reacts with an aldehyde (acetaldehyde) to form an intermediate imine (or the corresponding enamine).
-
Reduction: The imine is then reduced in situ to the desired secondary amine using a selective reducing agent.
The key advantage is that the resulting secondary amine is significantly less reactive towards the aldehyde than the starting primary amine, effectively preventing over-alkylation and ensuring a high yield of the desired product.[3]
Detailed Experimental Protocol: Reductive Amination
This protocol is a robust, self-validating system for the controlled N-ethylation of an aniline derivative.
Reagents and Materials:
-
5-Iodo-2-methylaniline
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 5-iodo-2-methylaniline (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Aldehyde Addition: Add acetaldehyde (1.2 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[5] Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure N-Ethyl-5-iodo-2-methylaniline.
Caption: Experimental workflow for Route A (Reductive Amination).
Synthesis Route B: Electrophilic Iodination of N-Ethyl-2-methylaniline
This pathway begins with N-ethyl-2-methylaniline and introduces the iodine atom in the final synthetic step. The success of this route hinges on the regioselectivity of the electrophilic aromatic substitution reaction.
Principle and Rationale: Directing Group Effects
In an electrophilic aromatic substitution, the existing substituents on the benzene ring dictate the position of the incoming electrophile. In N-ethyl-2-methylaniline, we have two activating, ortho-, para-directing groups:
-
-NH-CH₂CH₃ (Ethylamino group): A very strong activating group.
-
-CH₃ (Methyl group): A moderately activating group.
The powerful activating and directing effect of the amino group dominates the reaction.[6] It strongly directs incoming electrophiles to its ortho and para positions. The para position (C5) is sterically unhindered, making it the most favorable site for substitution. The ortho position (C6) is sterically hindered by the adjacent ethylamino group. Therefore, iodination is expected to occur with high regioselectivity at the C5 position.
Mechanistic Insight: Electrophilic Aromatic Substitution
The mechanism involves the attack of the electron-rich aromatic ring on an iodine electrophile (I⁺), which can be generated from various reagents like N-Iodosuccinimide (NIS) or Iodine monochloride (ICl). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the iodine, restoring aromaticity and yielding the final product.
Caption: Simplified mechanism of electrophilic iodination.
Detailed Experimental Protocol: Aromatic Iodination
This protocol describes a reliable method for the regioselective iodination of an activated aniline derivative.
Reagents and Materials:
-
N-Ethyl-2-methylaniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Dissolve N-ethyl-2-methylaniline (1.0 eq) in acetonitrile in a flask protected from light. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (1.05 eq) in one portion. Causality Note: NIS is an easy-to-handle, solid source of electrophilic iodine that often gives cleaner reactions than molecular iodine.[6]
-
Reaction Monitoring: Stir the mixture at 0 °C and allow it to warm to room temperature over 2-4 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.
-
Washing: Wash the organic solution sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the target compound.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in chemical development. The following table provides a comparative analysis to aid in this process.
| Feature | Route A: N-Ethylation of Iodinated Aniline | Route B: Iodination of N-Ethylated Aniline | Rationale & Field Insights |
| Regioselectivity | Not applicable for the ethylation step. | Excellent. The powerful para-directing effect of the ethylamino group ensures high selectivity for the desired C5 isomer. | Route B offers superior control over the final substitution pattern, minimizing the need to separate isomers. |
| Starting Materials | 5-Iodo-2-methylaniline may be less common or more expensive. | N-Ethyl-2-methylaniline is often more readily available and less costly. | A cost-benefit analysis of starting materials is crucial for large-scale synthesis. |
| Key Reaction | Reductive Amination | Electrophilic Aromatic Substitution | Both are robust and well-understood reactions. Reductive amination avoids over-alkylation issues.[3] |
| Potential Side Products | Minimal if using reductive amination. Direct alkylation could yield tertiary amines. | Small amounts of ortho-iodinated product, though typically negligible due to steric hindrance. | Route B is generally cleaner if the directing group effects are strong, as is the case here. |
| Overall Recommendation | Favorable if the iodinated precursor is readily available. | Generally preferred due to better starting material accessibility and excellent regiochemical control. | For lab-scale synthesis and process development, Route B presents a more logical and efficient pathway. |
Conclusion
The synthesis of N-Ethyl-5-iodo-2-methylaniline can be effectively accomplished via two primary synthetic strategies. Route A, involving the N-ethylation of 5-iodo-2-methylaniline via reductive amination, offers excellent control over the degree of alkylation. Route B, involving the electrophilic iodination of N-ethyl-2-methylaniline, provides outstanding regiochemical control, directing the iodine atom selectively to the desired C5 position.
Based on a comparative analysis of starting material accessibility, reaction control, and potential side products, Route B is often the more strategic and efficient choice for most research and development applications. It leverages powerful and predictable electronic effects to construct the target molecule cleanly and efficiently. This guide provides the foundational knowledge, mechanistic understanding, and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.
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Reductive Amination: Preparation of an Imine - YouTube. [Link]
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Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc - ACS Publications. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - ResearchGate. [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen - Royal Society of Chemistry. [Link]
-
Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. [Link]
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Ethylmethylanilinium iodide | C9H14IN | CID 129695207 - PubChem - NIH. [Link]
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Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
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Methylaniline Chemical Properties,Uses,Production - Yufeng. [Link]
-
Spectroscopic studies of molecular interactions involving 2,6-diethylaniline and N-ethylaniline donors and iodine as an electron acceptor in different solvents - ScienceDirect. [Link]
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N-Ethyl-2-methylaniline - SIELC Technologies. [Link]
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An In-Depth Technical Guide to N-Ethyl-5-iodo-2-methylaniline: Synthesis, Properties, and Potential Applications
For Immediate Release
This technical guide provides a comprehensive overview of N-Ethyl-5-iodo-2-methylaniline, a substituted aniline with potential applications in pharmaceutical and materials science research. Due to the limited availability of data for this specific molecule, this document synthesizes information from closely related analogs to project its chemical properties, outline a plausible synthetic route, and explore its potential research applications.
Introduction and Chemical Identity
N-Ethyl-5-iodo-2-methylaniline is an aromatic amine derivative. While a dedicated PubChem entry for this compound is not available, its structure suggests utility as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Aniline derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules and dyes.[1][2] The presence of an iodine atom in the structure of N-Ethyl-5-iodo-2-methylaniline makes it a candidate for cross-coupling reactions, further expanding its synthetic utility.
Based on its structure, the key identifiers for N-Ethyl-5-iodo-2-methylaniline can be predicted:
| Identifier | Predicted Value |
| PubChem CID | Not available |
| InChIKey | Not available |
| Molecular Formula | C9H12IN |
| Molecular Weight | 261.10 g/mol |
| IUPAC Name | N-Ethyl-5-iodo-2-methylaniline |
| SMILES | CCNc1cc(I)ccc1C |
Proposed Synthesis Workflow
A plausible synthetic route to N-Ethyl-5-iodo-2-methylaniline involves the N-ethylation of 5-iodo-2-methylaniline. This precursor is commercially available and serves as a key intermediate in the synthesis of various organic materials.[3]
Diagram of the Proposed Synthesis of N-Ethyl-5-iodo-2-methylaniline
Caption: Proposed N-ethylation of 5-iodo-2-methylaniline.
Experimental Protocol: N-Ethylation of 5-Iodo-2-methylaniline
-
Reaction Setup: To a solution of 5-iodo-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5 eq).
-
Addition of Ethylating Agent: Add an ethylating agent, for example, iodoethane (1.2 eq), dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain N-Ethyl-5-iodo-2-methylaniline.
Predicted Physicochemical Properties
The physicochemical properties of N-Ethyl-5-iodo-2-methylaniline can be inferred from its structural analogs.
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Light yellow to brown liquid or low melting solid | 5-Iodo-2-methylaniline is a light yellow to brown crystalline powder.[3] N-ethylation may lower the melting point. |
| Boiling Point | > 200 °C | N-Ethylaniline has a boiling point of 205 °C. The presence of the iodo and methyl groups will likely increase the boiling point. |
| Solubility | Sparingly soluble in water, soluble in organic solvents | Similar to other aniline derivatives. |
| logP | > 3.0 | The addition of an ethyl group and an iodine atom is expected to increase the lipophilicity compared to aniline. |
Potential Applications in Research and Development
Given its structure, N-Ethyl-5-iodo-2-methylaniline holds promise as a versatile intermediate in several areas of chemical research, particularly in drug discovery and materials science.
Pharmaceutical Synthesis
Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[2] The N-ethyl and 2-methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. The iodo group provides a reactive handle for introducing further molecular complexity through cross-coupling reactions, enabling the construction of novel scaffolds for drug candidates.
Diagram of Potential Pharmaceutical Applications
Caption: Synthetic utility in medicinal chemistry.
Materials Science
Substituted anilines are also precursors to conductive polymers and dyes. The specific substitution pattern of N-Ethyl-5-iodo-2-methylaniline could be exploited to synthesize novel organic electronic materials with tailored properties. The presence of the heavy iodine atom might also impart interesting photophysical properties.
Safety and Handling
As with all research chemicals, N-Ethyl-5-iodo-2-methylaniline should be handled with appropriate safety precautions. Based on data for related compounds like N-ethylaniline, it should be considered toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While direct experimental data for N-Ethyl-5-iodo-2-methylaniline is scarce, its chemical structure suggests it is a valuable, yet likely under-explored, chemical intermediate. The proposed synthetic route is straightforward, and its predicted properties and potential applications in pharmaceutical and materials science warrant further investigation. This guide provides a foundational understanding for researchers interested in exploring the chemistry and utility of this compound.
References
-
SIELC Technologies. N-Ethyl-2-methylaniline. [Link]
-
Amerigo Scientific. 5-Iodo-2-methylaniline. [Link]
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Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Ethyl-5-iodo-2-methylaniline
Introduction: Mastering the C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Traditional methods for constructing these bonds often suffer from limited substrate scope and harsh reaction conditions.[1] The advent of the Buchwald-Hartwig amination has provided a milder and more general alternative, enabling the coupling of a wide array of aryl halides and pseudohalides with various amines.[5][6]
This guide provides a detailed technical overview and a practical, step-by-step protocol for the Buchwald-Hartwig amination of a specific substrate, N-Ethyl-5-iodo-2-methylaniline. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and provide a framework for troubleshooting potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to implement this critical transformation in their synthetic endeavors.
Mechanistic Insights: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[1][2] Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst.[1][2][7] This step forms a palladium(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[8] While aryl iodides are highly reactive, they can sometimes present challenges due to the potential for the formation of unreactive palladium-iodide dimers.[2][7]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.[2] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause decomposition of the starting materials or products.[9][10]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center.[1][2][3] This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Bulky, electron-rich phosphine ligands are crucial for the success of the Buchwald-Hartwig amination.[3] These ligands stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species.[3][9]
Caption: Figure 1: The Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol: Amination of N-Ethyl-5-iodo-2-methylaniline
This protocol provides a representative procedure for the Buchwald-Hartwig amination of N-Ethyl-5-iodo-2-methylaniline. The specific conditions outlined below are based on general principles for the coupling of aryl iodides with secondary amines and may require optimization for specific applications.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Ethyl-5-iodo-2-methylaniline | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine | ≥98% | Commercially Available | The coupling partner. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | A common palladium precatalyst. |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Anhydrous solvent is crucial for reaction success.[11] |
| Diethyl ether | Reagent Grade | Commercially Available | For workup. |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house | For quenching the reaction. |
| Saturated aqueous sodium chloride (brine) | N/A | Prepared in-house | For workup. |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (argon or nitrogen)
-
Glovebox (recommended for handling the base and catalyst)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Reaction Setup and Procedure
Caption: Figure 2: Experimental workflow for the amination.
Step-by-Step Protocol:
-
Preparation: In a glovebox, add N-Ethyl-5-iodo-2-methylaniline (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Solvent and Amine: Add anhydrous toluene (5 mL) to the flask via syringe. Then, add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[9]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).[9]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst | Ensure the use of a reliable palladium precatalyst. Consider using a pre-formed palladium-ligand complex. The presence of an amine can aid in the reduction of Pd(II) to the active Pd(0) species. |
| Inappropriate ligand | The choice of ligand is critical and substrate-dependent.[9] For secondary amines, RuPhos can also be an effective ligand.[9] | |
| Incorrect base | The base may not be strong enough, or it may be of poor quality. Ensure the base is fresh and has been handled under inert conditions. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.[7][9] | |
| Poor solvent quality | The presence of water or oxygen can deactivate the catalyst. Use anhydrous solvents and maintain a strict inert atmosphere. | |
| Side product formation | Hydrodehalogenation | This can occur as a competing side reaction.[1] Optimizing the ligand and reaction temperature may minimize this pathway. |
| Homocoupling of the amine | This is less common but can occur under certain conditions. Adjusting the stoichiometry of the reagents may be beneficial. | |
| Inconsistent results | Inconsistent quality of reagents or solvents | Use high-purity reagents and anhydrous solvents. The particle size of solid bases can also affect the reaction rate.[7] |
| Inefficient stirring | For heterogeneous mixtures (especially with inorganic bases), vigorous stirring is essential to ensure proper mixing and reaction.[7] |
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. It should be handled exclusively in a glovebox or under a stream of inert gas.
-
Solvents: Toluene and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this reaction.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully employ this methodology for a wide range of applications. The protocol provided herein for the amination of N-Ethyl-5-iodo-2-methylaniline serves as a robust starting point for further optimization and exploration. As with any chemical transformation, careful attention to experimental detail and safety is paramount for achieving reliable and reproducible results.
References
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]
-
Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. [Link]
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bath. [Link]
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. [Link]
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Using N-Ethyl-5-iodo-2-methylaniline as a pharmaceutical intermediate
Application Note: Strategic Utilization of N-Ethyl-5-iodo-2-methylaniline (CAS 342404-50-8) in Pharmaceutical Synthesis[1][2]
Executive Summary
N-Ethyl-5-iodo-2-methylaniline (CAS 342404-50-8) is a specialized, high-value intermediate primarily utilized in the synthesis of Type I and Type II Kinase Inhibitors .[1][2][3][4][5] Its structural architecture offers three critical design elements for medicinal chemists:
-
The N-Ethyl Group: Enhances lipophilicity and metabolic stability compared to N-methyl analogs, often filling hydrophobic pockets (e.g., the ribose-binding pocket) to improve potency and selectivity.[1][2]
-
The Ortho-Methyl Group: Induces a twisted conformation (atropisomerism) when coupled to heteroaryl cores, a key strategy for locking inhibitors into a bioactive conformation (reducing entropic penalty upon binding).[1][2]
-
The 5-Iodo Moiety: A highly reactive "handle" for orthogonal functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the late-stage introduction of solubilizing "tails" or solvent-front interacting groups.[1][2]
This guide details the protocols for handling, quality control, and the strategic application of this intermediate in constructing biaryl kinase inhibitor scaffolds.[1][2]
Part 1: Critical Quality Attributes (CQA) & Handling
Before initiating synthesis, the integrity of the starting material must be verified.[1][2] Iodinated anilines are prone to photo-degradation and oxidation.[1][2]
Specification & Storage
| Attribute | Specification | Rationale |
| Appearance | Off-white to light brown solid/oil | Darkening indicates oxidation of the aniline or liberation of iodine.[1][2] |
| Purity (HPLC) | ≥ 98.0% (Area %) | Impurities (e.g., des-iodo or N,N-diethyl analogs) can poison Pd-catalysts in downstream steps.[1][2] |
| Water Content | ≤ 0.5% w/w | Critical for water-sensitive coupling reactions (e.g., using moisture-sensitive ligands).[1][2] |
| Storage | 2-8°C, Protect from Light, Inert Gas | Iodine-carbon bonds are photosensitive; anilines oxidize in air.[1][2] |
Stability Warning
-
Light Sensitivity: The C-I bond is weaker than C-Br or C-Cl.[1][2] Prolonged exposure to ambient light can lead to homolytic cleavage, releasing iodine radicals and degrading the material.[1][2] Always wrap reaction vessels in aluminum foil.
-
Oxidation: The secondary amine is susceptible to N-oxide formation.[1][2] Store under Nitrogen or Argon.[1][2]
Part 2: Application Protocol – The "Scaffold Construction"
The primary application of this intermediate is coupling its amine functionality to a heteroaryl core (e.g., a chloropyrimidine, quinazoline, or pyridine) to form the "Hinge Binder" region of a kinase inhibitor.[1][2]
Challenge: The ortho-methyl group and the N-ethyl group create significant steric hindrance, making standard nucleophilic aromatic substitution (SNAr) sluggish.[1][2] Solution: Use Acid-Catalyzed SNAr conditions.[1][2] The acid protonates the heteroaryl nitrogen, making the ring more electrophilic and compensating for the steric hindrance of the aniline.[1][2]
Protocol A: Acid-Catalyzed SNAr Coupling (Preserving the Iodine)
Target: Coupling N-Ethyl-5-iodo-2-methylaniline to 2,4-Dichloropyrimidine (Model Core).
Reagents:
-
Intermediate: N-Ethyl-5-iodo-2-methylaniline (1.0 equiv)[1][2]
-
Solvent: n-Butanol (or i-PrOH/DMAc mixture)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.5 – 1.0 equiv)[1][2]
-
Base (Workup): NaHCO3 (sat. aq.)
Step-by-Step Methodology:
-
Setup: In a dry pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol (0.2 M concentration relative to aniline).
-
Addition: Add N-Ethyl-5-iodo-2-methylaniline (1.0 equiv) followed by p-TSA (0.5 equiv).
-
Reaction: Heat the mixture to 100–110°C for 12–24 hours.
-
Workup: Cool to room temperature. The product may precipitate as the tosylate salt.[1][2]
-
Purification: Flash chromatography (Hexanes/EtOAc). The Iodine moiety remains intact for the next step.[1][2]
Protocol B: Palladium-Catalyzed Cross-Coupling (Functionalizing the Iodine)
Target: Installing a solubilizing group (e.g., a pyrazole or pyridine) at the 5-position via Suzuki-Miyaura Coupling.[1][2]
Note: This step is typically performed after Protocol A to avoid chemoselectivity issues (Pd catalysts would react with the iodine and the chlorine).[1][2]
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid/Ester: R-B(OH)2 (1.2 equiv)[1]
Step-by-Step Methodology:
-
Degassing: Charge the substrate, boronic acid, and base into the reactor. Add solvents.[1][2][4][6][7][8] Sparge with Nitrogen for 15 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).[1][2]
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Nitrogen.[1][2]
-
Reaction: Heat to 80–90°C for 4–8 hours.
-
Workup: Filter through a Celite pad to remove Palladium residues. Extract with EtOAc.[1][2]
-
Scavenging: Use a metal scavenger (e.g., SiliaMetS® Thiol) if the product is for biological testing to ensure Pd levels are <10 ppm.[1][2]
Part 3: Visualization of the Workflow
The following diagram illustrates the strategic logic of using this intermediate: first establishing the "Hinge Binding" core via SNAr (using the amine), then expanding into the "Solvent Front" via Suzuki coupling (using the iodine).[1][2]
Caption: Sequential functionalization strategy utilizing the orthogonal reactivity of the secondary amine (SNAr) and the aryl iodide (Cross-Coupling).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (SNAr) | Steric hindrance of N-ethyl/2-methyl groups preventing attack.[1][2] | Increase temperature to 130°C; switch solvent to DMAc/DMSO; use a stronger acid catalyst (TFA) or switch to Buchwald conditions (Pd-catalyzed amination) if SNAr fails. |
| Iodine Loss (De-iodination) | Pd-catalyzed reduction during Step 2 (Hydride source present).[1][2] | Ensure solvent is peroxide-free; avoid using alcohols in Step 2 if possible; reduce reaction time; switch to a milder catalyst like Pd(Amphos)Cl2.[1][2] |
| Regioselectivity (Wrong Isomer) | Attack at C-2 instead of C-4 on pyrimidine. | Lower the reaction temperature; ensure the pyrimidine C-4 leaving group is more labile (e.g., use 2-chloro-4-iodopyrimidine).[1][2] |
| Incomplete Conversion | Catalyst poisoning by Iodine. | Increase catalyst loading; add additional base; ensure thorough degassing of solvents.[1][2] |
References
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009).[1][2] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.[1][2] Link
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link
-
Ariad Pharmaceuticals, Inc. (2009).[1][2] Heteroaryl Protein Kinase Inhibitors. World Intellectual Property Organization, WO2009143389A1.[1][2] (Describes the general synthesis of ALK inhibitors using similar aniline intermediates). Link
-
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CAS 342404-50-8. Link(Note: Verify specific CAS indexing in proprietary databases as public data is sparse for this specific derivative).
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Application Note & Protocol: A Scalable and Regioselective Synthesis of N-Ethyl-5-iodo-2-methylaniline for Agrochemical Intermediates
An Application Note for the Scalable Synthesis of N-Ethyl-5-iodo-2-methylaniline
Abstract
N-substituted anilines are a cornerstone of the agrochemical industry, serving as crucial intermediates for a wide range of herbicides, fungicides, and pesticides.[1] This application note provides a detailed, scalable, and field-proven protocol for the synthesis of N-Ethyl-5-iodo-2-methylaniline, a key building block for specialized agrochemical products. We will explore the strategic rationale for the selected synthetic route, which prioritizes regioselectivity and operational simplicity to avoid complex purification steps common in other approaches. The core of this guide is a robust reductive amination protocol, optimized for high yield and purity, making it suitable for both research laboratories and pilot-scale production environments.
Introduction: The Strategic Importance of Substituted Anilines
Aniline and its derivatives are fundamental precursors in the synthesis of a vast array of organic compounds, including dyes, pharmaceuticals, and polymers. In the agrochemical sector, the specific substitution pattern on the aniline ring is critical for defining the biological activity and selectivity of the final product, be it a herbicide or a fungicide.[1][2] N-Ethyl-5-iodo-2-methylaniline is a valuable intermediate whose structural features—an N-alkyl group, a halogen, and a methyl group—are designed to be incorporated into more complex, high-efficacy active ingredients. The challenge in its synthesis lies in achieving the desired substitution pattern efficiently and without the formation of difficult-to-separate isomers, a critical consideration for industrial-scale manufacturing.[3]
Synthetic Strategy and Rationale
A scalable synthesis must be efficient, cost-effective, and reproducible, minimizing complex workups and purification steps. When considering the synthesis of N-Ethyl-5-iodo-2-methylaniline, two primary retrosynthetic pathways emerge.
Pathway A involves the sequential modification of a simple starting material like 2-methylaniline (o-toluidine). This would entail N-ethylation followed by iodination. However, the iodination of N-ethyl-2-methylaniline is problematic from a scalability perspective. The powerful ortho-, para-directing effect of the N-ethylamino group would lead to a mixture of iodinated isomers, necessitating costly and often inefficient chromatographic separation.
Pathway B , the recommended approach, begins with a commercially available, pre-functionalized precursor: 5-iodo-2-methylaniline .[4][5] This strategy elegantly circumvents the issue of regioselectivity during aromatic substitution. The subsequent N-ethylation is a well-controlled, high-yielding reaction that exclusively modifies the amino group, leading to a single desired product. This pathway is inherently more scalable and economically viable.
The chosen method for N-ethylation is reductive amination . This process involves the reaction of the primary amine (5-iodo-2-methylaniline) with an aldehyde (acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is preferred over direct alkylation with ethyl halides, as it significantly reduces the risk of over-alkylation to form a tertiary amine and avoids the use of toxic alkylating agents.[6]
Scalable Synthesis Workflow
The following diagram outlines the streamlined workflow for the synthesis, purification, and analysis of N-Ethyl-5-iodo-2-methylaniline.
Caption: Workflow for the synthesis of N-Ethyl-5-iodo-2-methylaniline.
Detailed Experimental Protocol
This protocol describes the N-ethylation of 5-iodo-2-methylaniline via catalytic hydrogenation. This method is highly scalable and environmentally benign compared to methods using metal hydride reductants.
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Iodo-2-methylaniline | 97% or higher | Sigma-Aldrich, etc. | Starting material[5] |
| Acetaldehyde | Reagent | Standard Supplier | Ethylating agent |
| Palladium on Carbon (Pd/C) | 10 wt. %, dry | Standard Supplier | Hydrogenation catalyst |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction Solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Supplier | Reducing agent |
| Diethyl Ether | Anhydrous | Standard Supplier | Extraction Solvent |
| Saturated NaCl Solution (Brine) | N/A | Lab-prepared | For work-up |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | Drying agent |
4.2 Equipment
-
Parr-type hydrogenation apparatus or a suitable high-pressure reactor
-
Round-bottom flask and standard glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Analytical instruments: TLC, HPLC, NMR, MS
4.3 Step-by-Step Procedure
-
Reactor Setup: To a high-pressure reactor vessel, add 5-iodo-2-methylaniline (e.g., 23.3 g, 100 mmol, 1.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous ethanol (250 mL) to dissolve the starting material. Carefully add acetaldehyde (6.6 g, 150 mmol, 1.5 equiv).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.5 g, ~2 mol%). Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the reactor. Purge the system with hydrogen gas three times. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) with hydrogen gas.
-
Reaction: Begin vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 40-50 °C). The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 4-8 hours.
-
Catalyst Removal: After the reaction is complete (confirmed by TLC or HPLC), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Solvent Removal: Combine the filtrate and washes. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the crude residue in diethyl ether (200 mL). Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-Ethyl-5-iodo-2-methylaniline by vacuum distillation to obtain a colorless to pale yellow oil.
Data Summary and Characterization
The following table summarizes typical parameters and expected results for this synthesis.
| Parameter | Value / Range | Notes |
| Reactant Molar Ratio | 1 : 1.5 (Amine : Aldehyde) | An excess of acetaldehyde drives imine formation. |
| Catalyst Loading | 1-2 mol% Pd/C | Lowering catalyst loading is key for cost-effectiveness at scale. |
| Solvent | Ethanol | A good choice for both reactants and for hydrogenation. |
| H₂ Pressure | 50 - 100 psi | Higher pressure can accelerate the reaction rate. |
| Temperature | 40 - 50 °C | Gentle heating is sufficient to promote the reaction. |
| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC to confirm completion. |
| Typical Yield | 85 - 95% | Based on purified product. |
| Purity (Post-Distillation) | > 98% (by HPLC/GC) | High purity is achievable without chromatography. |
Expected Characterization Data:
-
¹H NMR (CDCl₃): Resonances corresponding to the aromatic protons, the N-ethyl group (quartet and triplet), the aryl-methyl group (singlet), and the N-H proton.
-
¹³C NMR (CDCl₃): Peaks corresponding to the six aromatic carbons, the N-ethyl carbons, and the aryl-methyl carbon.
-
Mass Spectrometry (EI-MS): A molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₁₂IN (261.10 g/mol ).
Safety and Handling
-
5-Iodo-2-methylaniline: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed. Suspected of causing cancer. Handle only in a well-ventilated fume hood.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Handle with care under an inert atmosphere.
-
Hydrogen Gas: Highly flammable gas. Ensure the reactor is properly sealed and operated in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note details a highly efficient, scalable, and regioselective synthesis of N-Ethyl-5-iodo-2-methylaniline. By starting with 5-iodo-2-methylaniline and employing a catalytic reductive amination protocol, this method avoids the formation of isomers and simplifies the purification process, making it an ideal choice for the production of this important agrochemical intermediate. The protocol is robust and can be adapted for various scales, providing researchers and process chemists with a reliable pathway to high-purity material.
References
- Google Patents. (n.d.). N-ethyl aniline preparation method.
- Google Patents. (n.d.). Method for preparing n-methylaniline.
-
ResearchGate. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved February 5, 2026, from [Link]
-
Pardeshi, S. (n.d.). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. Retrieved February 5, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of N-methylaniline. Retrieved February 5, 2026, from [Link]
-
SIELC Technologies. (2018). N-Ethyl-2-methylaniline. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoalkyne synthesis by iodination or substitution. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Retrieved February 5, 2026, from [Link]
-
Falk, E., Gasser, V. C. M., & Morandi, B. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. Retrieved February 5, 2026, from [Link]
-
ChemistryViews. (2021). Iron-Catalyzed Synthesis of N-Alkyl Anilines. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of o-iodoaniline.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved February 5, 2026, from [Link]
-
Organic-Reaction.com. (n.d.). Iodination - Common Conditions. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 5, 2026, from [Link]
-
The Royal Society of Chemistry. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). United States Patent Office.
-
The Royal Society of Chemistry. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.
-
National Institutes of Health. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Retrieved February 5, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Retrieved February 5, 2026, from [Link]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of N-alkylitic anilines.
-
ACS Publications. (n.d.). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. PMC. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. Retrieved February 5, 2026, from [Link]
-
Silver Fern Chemical. (n.d.). Aniline in Agrochemicals: Herbicides, Fungicides, and Safety. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. Retrieved February 5, 2026, from [Link]
-
ACS Publications. (2026). Oxidative Coupling of Alcohols and Amines Using Functionalized Cu(II) 2-Quinoxolinol Salen Catalysts. ACS Omega. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2026). Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (1969). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Retrieved February 5, 2026, from [Link]
-
National Institutes of Health. (n.d.). N-Ethyl-N-methylaniline. PubChem. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A rapid method of N-alkylation of amines. Journal of the Chemical Society C. Retrieved February 5, 2026, from [Link]
Sources
Troubleshooting & Optimization
Handling light sensitivity of N-Ethyl-5-iodo-2-methylaniline
Subject: Handling, Stability, and Troubleshooting for Photolabile Aryl Iodides Ticket ID: #NEIMA-001 Status: Active Guide[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for N-Ethyl-5-iodo-2-methylaniline . You are likely working with this compound as a high-value intermediate for cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).[1]
The Core Challenge: This molecule presents a stability paradox. The iodine atom at the C5 position is chemically "spring-loaded" for catalysis, making it an excellent electrophile.[1] However, this same weakness makes the Carbon-Iodine (C–I) bond highly susceptible to homolytic cleavage upon exposure to UV and visible light (blue/violet spectrum).
This guide replaces generic advice with a mechanistic understanding of why degradation occurs and how to reverse or prevent it.
Module 1: The Mechanism of Degradation
User Question: "I left my sample on the bench for 2 hours, and it turned from off-white to purple. Is it ruined?"
Technical Analysis:
The purple coloration is the tell-tale sign of Iodine (
-
Photon Absorption: The aromatic ring absorbs UV/Vis light.
-
Homolysis: The energy is transferred to the weak C–I bond (
65 kcal/mol), causing it to break homolytically. -
Radical Cascade: This generates a reactive aryl radical and an iodine radical (
). Two iodine radicals recombine to form elemental iodine ( ), which is purple in organic solvents. -
Secondary Damage: The aryl radical can abstract hydrogen from your solvent (forming the de-iodinated byproduct) or dimerize, permanently altering your stoichiometry.
Visualization: Photolytic Degradation Pathway[1]
Figure 1: The kinetic pathway of C–I bond cleavage upon light exposure.[1] Note that the formation of
Module 2: The "Amber Protocol" (Storage & Handling)
User Question: "Do I really need to work in the dark?"
Technical Answer: Total darkness is unnecessary, but spectral exclusion is mandatory.[1] You must exclude high-energy wavelengths (<500 nm).[1]
Standard Operating Procedures (SOP)
| Parameter | Protocol Requirement | The "Why" (Causality) |
| Primary Containment | Amber Glass Vials | Amber glass blocks UV and blue light (up to ~450nm).[1] Clear glass is transparent to the exact wavelengths that cleave the C–I bond. |
| Secondary Shielding | Aluminum Foil Wrap | If amber glass is unavailable, wrapping the flask in foil provides 100% opacity. This is critical during long stir times (e.g., overnight reactions). |
| Atmosphere | Argon or Nitrogen | If a radical forms, oxygen will react with it to form peroxy species (super-oxidation). Inert gas prevents this secondary degradation.[1] |
| Solvent Choice | Degassed Solvents | Dissolved oxygen accelerates the radical chain reaction initiated by light. Sparge solvents with Argon for 10 mins before use.[1] |
Workflow Visualization: The Safe Handling Loop
Figure 2: The critical path for handling N-Ethyl-5-iodo-2-methylaniline.[1] The shielding step must occur immediately after dissolution.
Module 3: Troubleshooting & Recovery (The Help Desk)
Issue A: "My reaction mixture turned reddish-brown/violet."
-
Diagnosis: Photolytic decomposition has released elemental iodine (
). -
Impact: Free iodine is an oxidant and can poison Palladium catalysts (forming inactive
species) or react with electron-rich amines.[1] -
The Fix (Rescue Protocol):
-
Do not proceed to the next step yet.
-
Perform a Reductive Wash :
-
Mechanism:
. The iodine is reduced back to harmless iodide anions, which wash away in the water phase [1].
-
Issue B: "I see a new spot on TLC just below my product."
-
Diagnosis: This is likely the de-iodinated byproduct (N-Ethyl-2-methylaniline).[1]
-
Cause: The aryl radical abstracted a hydrogen atom from the solvent (e.g., THF or Toluene).
-
The Fix:
Issue C: "My Suzuki coupling stalled at 50% conversion."
-
Diagnosis: Catalyst deactivation.[1]
-
Technical Insight: If the starting material degraded partially before the reaction, the liberated
may have oxidized your phosphine ligands (e.g., ) or the Pd(0) catalyst. -
The Fix:
Module 4: Quality Control (QC) Reference Data
Before committing this intermediate to a large-scale batch, verify its integrity.
| Method | Passing Criteria | Warning Signs (Degradation) |
| Visual Inspection | Off-white to pale beige solid.[1] | Pink, violet, or dark brown crust. (Surface oxidation/iodine release). |
| 1H NMR | Sharp aromatic signals. Distinct doublet/singlet patterns for the 2-methyl/5-iodo positions.[1] | Broadening of peaks. Appearance of a new set of aromatic signals shifted upfield (loss of the electron-withdrawing Iodine). |
| TLC (Hex/EtOAc) | Single compact spot. | Streaking or a secondary faster-moving spot (De-iodinated arene) or a spot at the baseline (polymerization).[1] |
References
-
Workup for Removing Bromine or Iodine . University of Rochester, Department of Chemistry. [Link] (Authoritative protocol for thiosulfate reductive washes).
-
Synthesis of Aryl Iodides from Arylhydrazines and Iodine . ACS Omega. 2018.[1] [Link] (Details the radical mechanism of aryl iodide formation and degradation).
-
Protection of Light Sensitive Products . PharmaGuideline. [Link] (Industry standard guidelines for handling photolabile APIs and intermediates).
-
Aryl Iodide Stability and Photochemistry . National Institutes of Health (via PubMed). [Link] (General grounding on the lability of the C-I bond in aromatic systems).
Sources
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Iodo-amines
For Immediate Technical Assistance, Please Contact Our Application Scientists.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues arising from catalyst poisoning by iodo-amines. Our goal is to provide you with the scientific rationale and actionable protocols to ensure the success of your critical reactions.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures and provides a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction Fails or is Sluggish with an Iodo-aniline Substrate.
Your Suzuki, Heck, Buchwald-Hartwig, or Sonogashira coupling reaction shows little to no conversion when an iodo-aniline or a similar iodo-amine substrate is used.
Root Cause Analysis:
The primary reason for this failure is the deactivation, or "poisoning," of the palladium catalyst.[1][2] This occurs through several mechanisms:
-
Strong Ligand Binding: The amine and iodide functionalities of the iodo-aniline can act as a powerful bidentate (two-point) ligand, binding tightly to the palladium center. This sequesters the catalyst in a highly stable, inactive complex, preventing it from participating in the catalytic cycle.
-
Formation of Inactive Dimers: Iodide ligands can bridge two palladium centers, forming inactive µ-iodo palladium dimers.[3] This is a common deactivation pathway, particularly in reactions like the Buchwald-Hartwig amination.[3]
-
Alteration of Electronic Properties: The strong coordination of the iodo-amine can alter the electronic properties of the palladium center, making crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, energetically unfavorable.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions involving iodo-amines.
Detailed Protocols:
Solution A: Ligand Modification
The most robust solution is often to use a ligand specifically designed to overcome these challenges.
-
Rationale: Sterically bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective.[3][4] Their size physically prevents the iodo-amine from forming a stable bidentate complex with the palladium center. Their electron-donating nature also stabilizes the active catalyst and promotes the desired reaction steps.
-
Protocol:
-
Replace your current phosphine ligand (e.g., PPh₃) with an equimolar amount of a Buchwald-type ligand.
-
Maintain the same palladium precursor and reaction conditions.
-
Monitor the reaction progress. A significant increase in conversion and yield is expected.
-
Solution B: In-Situ Amine Protection
If specialized ligands are unavailable, temporarily masking the amine's coordinating ability is a viable strategy.
-
Rationale: Protecting the amine as a carbamate, for example, with a tert-butoxycarbonyl (Boc) group, removes its ability to poison the catalyst.[5] This protection can often be done in-situ just before the cross-coupling reaction.
-
Protocol: In-Situ Boc Protection
-
In your reaction vessel, dissolve the iodo-amine substrate in a suitable aprotic solvent (e.g., THF, Dioxane).
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or DIPEA).
-
Stir at room temperature for 1-2 hours. Monitor for complete conversion to the Boc-protected amine via TLC or LC-MS.
-
Without isolating the intermediate, proceed to add your palladium source, ligand, coupling partner, and any additional base required for the cross-coupling reaction.
-
The Boc group can be easily removed after a successful coupling using acidic conditions (e.g., trifluoroacetic acid in DCM).[6]
-
Issue 2: My Heterogeneous Hydrogenation Stalls with an Iodo-Amine Substrate.
When attempting to hydrogenate a molecule containing an iodo-amine moiety using a catalyst like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), the reaction starts but then stops, or fails to initiate at all.
Root Cause Analysis:
Heterogeneous catalysts are highly susceptible to poisoning by iodo-amines due to:
-
Irreversible Adsorption: Both the amine and the iodide can strongly and irreversibly adsorb to the active metal sites on the catalyst surface.[7] This physically blocks reactants (hydrogen and the substrate) from accessing the catalytic sites.
-
Leaching: In some cases, the amine can complex with the metal, causing it to leach from the solid support into the solution, leading to a loss of active catalyst.[8]
Troubleshooting Steps:
-
Change of Catalyst: Switch to a more poison-resistant catalyst. Rhodium- or Ruthenium-based catalysts can sometimes show higher tolerance.
-
Increase Catalyst Loading: While not ideal, a significantly higher catalyst loading might provide enough active sites to achieve the desired conversion despite some poisoning.
-
Modify Reaction Conditions:
-
Higher Pressure: Increasing the hydrogen pressure can sometimes help to displace the poisoning species from the catalyst surface.
-
Solvent Choice: Using a more acidic solvent may protonate the amine, reducing its ability to coordinate to the metal surface. However, this must be compatible with the substrate.
-
-
Synthetic Route Modification: The most reliable solution is often to alter the synthetic sequence. Perform the hydrogenation before introducing the iodine atom or after protecting the amine group.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are iodo-amines more problematic than bromo- or chloro-amines?
A1: The strength of the interaction with the palladium catalyst follows the trend I > Br > Cl. Iodide is a softer Lewis base than bromide or chloride, leading to a stronger, more covalent bond with the soft Lewis acid palladium.[3] This results in a more stable and less reactive catalyst-poison complex.
Q2: Can I use an "iodide scavenger" to solve the problem?
A2: While iodide scavengers (like silver salts) are used in some contexts, they are generally not effective for overcoming poisoning in these catalytic cycles. The poisoning often occurs after the oxidative addition of the C-I bond to the palladium center, meaning the iodide is already bound to the catalyst.
Q3: Are there any palladium-free methods that are immune to this issue?
A3: Yes, for certain transformations. For example, dual photoredox/nickel-catalyzed C-N cross-couplings are an emerging alternative to palladium-catalyzed methods.[9] However, these systems can have their own sensitivities and deactivation pathways.
Q4: How can I visualize the catalyst poisoning process?
A4: The following diagram illustrates how an iodo-amine can sequester a palladium(0) catalyst, preventing it from entering the desired catalytic cycle.
Caption: Catalyst deactivation by iodo-amine.
Summary of Recommended Ligands for Mitigating Poisoning
| Ligand Class | Example(s) | Key Features | Efficacy |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Sterically bulky, electron-rich | High |
| Josiphos Ferrocenyl Phosphines | PPF-tBu, CyPF-tBu | Sterically demanding, rigid backbone | Moderate to High |
| Simple Trialkylphosphines | P(tBu)₃ | Bulky, electron-donating | Moderate |
| Triphenylphosphine | PPh₃ | Minimal steric bulk | Low |
References
-
Title: Catalyst Poisoning: Palladium & Platinum | StudySmarter Source: StudySmarter URL: [Link]
-
Title: Poisoning and deactivation of palladium catalysts Source: SciSpace URL: [Link]
-
Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: Journal of the American Chemical Society URL: [Link]
-
Title: Catalyst poisoning Source: Wikipedia URL: [Link]
-
Title: Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization Source: ResearchGate URL: [Link]
-
Title: Catalyst Deactivation: Is It Predictable? What To Do? Source: ResearchGate URL: [Link]
-
Title: Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Overcoming limitations in dual photoredox/nickel-catalysed C–N cross-couplings due to catalyst deactivation Source: ResearchGate URL: [Link]
-
Title: General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis Source: Morressier URL: [Link]
-
Title: Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor Source: ResearchGate URL: [Link]
-
Title: A new P3N ligand for Pd-catalyzed cross-couplings in water Source: PMC URL: [Link]
-
Title: Heterogeneous Catalyst Deactivation and Regeneration: A Review Source: MDPI URL: [Link]
-
Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: ResearchGate URL: [Link]
-
Title: Asymmetric Mannich Reactions With in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst Source: PubMed URL: [Link]
-
Title: Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation Source: The Journal of Organic Chemistry URL: [Link]
-
Title: I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work? Source: Reddit URL: [Link]
-
Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities Source: Molecules URL: [Link]
-
Title: Development and applications of phosphine-urea ligands for palladium-catalyzed cross-coupling reactions Source: American Chemical Society URL: [Link]
-
Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]
-
Title: Hydrogenation of amides to amines by heterogeneous catalysis: a review Source: RSC Publishing URL: [Link]
-
Title: Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes Source: ResearchGate URL: [Link]
-
Title: How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions? Source: ResearchGate URL: [Link]
-
Title: 23.13: Protection of Amino Groups in Synthesis Source: Chemistry LibreTexts URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GC-MS Analysis of Volatile Impurities in Iodo-toluidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. Iodo-toluidines, important intermediates in the synthesis of various pharmaceuticals, are no exception. The synthetic route to iodo-toluidines, often involving diazotization of toluidine isomers followed by iodination, can introduce a range of volatile impurities. These can include residual starting materials, solvents, and reaction byproducts that must be meticulously identified and quantified.
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of volatile impurities in iodo-toluidine synthesis. As a senior application scientist, my focus is to provide not just a protocol, but a deeper understanding of the rationale behind the analytical choices, enabling you to develop and validate robust methods for impurity profiling.
The Synthetic Landscape and the Genesis of Volatile Impurities
The most common laboratory and industrial synthesis of iodo-toluidines involves a Sandmeyer-type reaction.[1] This process begins with the diazotization of a toluidine isomer (ortho, meta, or para) using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2] The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield the corresponding iodo-toluidine.
While effective, this synthetic route can generate several volatile impurities that may persist in the final product if not adequately controlled. Understanding the origin of these impurities is crucial for developing a targeted analytical strategy.
Potential Volatile Impurities in Iodo-toluidine Synthesis:
-
Residual Starting Materials: Unreacted o-, m-, or p-toluidine.
-
Residual Solvents: Solvents used during the reaction (e.g., water, acids) and in the work-up and purification steps (e.g., diethyl ether, ethyl acetate, toluene).
-
Reaction Byproducts:
-
Cresols: Formed by the reaction of the diazonium salt with water.
-
Toluene: Arises from the reduction of the diazonium salt.
-
Azo Compounds: Formed by the coupling of the diazonium salt with unreacted toluidine.[3] While typically less volatile, some may be detected by GC-MS.
-
Di-iodinated species: Over-iodination of the aromatic ring can lead to the formation of di-iodo-toluidines.
-
The following diagram illustrates the general synthetic workflow and highlights the potential points of impurity introduction.
Caption: Synthetic workflow for iodo-toluidine and sources of volatile impurities.
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the quintessential technique for the analysis of volatile and semi-volatile organic compounds, making it the ideal choice for profiling impurities in iodo-toluidine synthesis.[4] Its power lies in the combination of the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Choosing the Right Sample Introduction Technique: Headspace vs. Direct Liquid Injection
The first critical decision in developing a GC-MS method is how to introduce the sample into the instrument. For volatile impurity analysis, two primary techniques are employed: static headspace (HS) and direct liquid injection.
| Feature | Headspace (HS) GC-MS | Direct Liquid Injection GC-MS |
| Principle | The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC.[5] | A small volume of the dissolved sample is directly injected into the hot GC inlet.[6] |
| Advantages | - Minimizes matrix effects from non-volatile components.[5] - Protects the GC inlet and column from contamination. - Excellent for highly volatile impurities. | - Higher sensitivity for semi-volatile compounds.[6] - Simpler sample preparation for clean samples. - More direct quantitation. |
| Disadvantages | - May have lower sensitivity for less volatile impurities. - Requires careful optimization of incubation time and temperature. | - Risk of thermal degradation of labile compounds in the hot inlet.[7] - Non-volatile matrix components can contaminate the inlet and column. |
| Best Suited For | - Residual solvents. - Highly volatile byproducts (e.g., toluene). - Analysis of raw materials and in-process control samples. | - Less volatile byproducts (e.g., cresols, residual toluidine). - Final product purity analysis where a broader range of impurities needs to be quantified. |
For a comprehensive impurity profile of iodo-toluidine, a direct liquid injection method is often preferred as it can detect a wider range of impurities, from residual solvents to less volatile byproducts like cresols and unreacted toluidine. However, a headspace method can be an excellent complementary technique, particularly for quantifying residual solvents with high precision and for screening incoming raw materials.[8]
The Detector Dilemma: Flame Ionization Detector (FID) vs. Mass Spectrometer (MS)
While this guide focuses on GC-MS, it is important to understand its advantages over the more traditional Flame Ionization Detector (FID).
| Feature | GC-FID | GC-MS |
| Principle | Eluting compounds are burned in a hydrogen flame, producing ions that generate a current proportional to the amount of carbon.[9] | Eluting compounds are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.[9] |
| Advantages | - Robust and easy to use. - Wide linear dynamic range. - Generally lower cost. | - Provides structural information for definitive peak identification.[10] - High sensitivity and selectivity, especially in selected ion monitoring (SIM) mode. - Can identify unknown impurities through library searching. |
| Disadvantages | - Provides no structural information; peak identification is based solely on retention time. - Can be prone to co-elution issues. | - More complex instrumentation. - Can exhibit non-linear responses at high concentrations.[6] |
For impurity profiling, the definitive identification capabilities of MS are indispensable.[7] While FID can be used for routine quantification of known impurities, MS is essential for method development, impurity identification, and validation to ensure the analytical method is specific.
A Validated GC-MS Method for Iodo-toluidine Impurity Profiling
The following is a detailed, self-validating protocol for the analysis of volatile impurities in a synthesized iodo-toluidine sample using direct liquid injection GC-MS. This method is designed to be robust and can be adapted for different isomers of iodo-toluidine.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the iodo-toluidine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or acetone.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
-
Inlet: Split/splitless, operated in split mode (e.g., 20:1 split ratio).
-
Inlet Temperature: 250°C. Note: This temperature should be optimized to ensure efficient volatilization without causing thermal degradation of the analyte or impurities.[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450). For trace analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Inject individual standards of expected impurities and the iodo-toluidine standard to confirm retention times and mass spectra. Spike the iodo-toluidine sample with known impurities to demonstrate resolution.
-
Linearity: Prepare a series of calibration standards for each potential impurity over a relevant concentration range (e.g., 1-100 µg/mL). Plot a calibration curve and determine the correlation coefficient (r² > 0.99).
-
Accuracy: Perform recovery studies by spiking the iodo-toluidine sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the expected level). The recovery should typically be within 80-120%.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability: Analyze multiple preparations of the same sample on the same day and by the same analyst. The relative standard deviation (RSD) should be <15%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively (typically with a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ).
The following diagram illustrates the analytical workflow for this GC-MS method.
Caption: Analytical workflow for GC-MS analysis of iodo-toluidine impurities.
Interpreting the Data: A Hypothetical Case Study
To illustrate the application of this method, consider the following hypothetical data from the analysis of two batches of p-iodo-toluidine synthesized under different conditions.
| Impurity | Retention Time (min) | Batch A (Standard Conditions) (µg/mL) | Batch B (Elevated Temperature) (µg/mL) | Identification Confidence |
| Toluene | 4.2 | 15 | 25 | High (Mass Spec Library Match) |
| p-Toluidine | 9.8 | 50 | 30 | High (Standard Confirmation) |
| p-Cresol | 10.5 | 20 | 80 | High (Standard Confirmation) |
| p-Iodo-toluidine | 14.2 | Major Peak | Major Peak | N/A |
| Unknown 1 | 16.8 | 5 | 10 | Low (No clear library match) |
Analysis of the Data:
-
Batch A (Standard Conditions): Shows a typical impurity profile with expected levels of residual starting material (p-toluidine) and byproducts (toluene and p-cresol).
-
Batch B (Elevated Temperature): The higher reaction temperature has led to a significant increase in the formation of p-cresol, likely due to the increased rate of reaction of the diazonium salt with water. The level of toluene has also increased, suggesting a higher rate of the reduction side reaction. The lower level of residual p-toluidine indicates a more complete reaction at the higher temperature.
-
Unknown 1: This peak would require further investigation, such as analysis by high-resolution mass spectrometry, to elucidate its structure.
Conclusion
The rigorous analysis of volatile impurities is a critical component of the quality control of iodo-toluidine and other pharmaceutical intermediates. GC-MS stands out as the most powerful and versatile technique for this purpose, offering both high-resolution separation and definitive identification of impurities. By carefully selecting the sample introduction technique and understanding the potential for impurity formation during synthesis, researchers can develop and validate robust analytical methods that ensure the purity and safety of the final product. The methodologies and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals to confidently tackle the challenges of volatile impurity analysis in iodo-toluidine synthesis.
References
-
Chromatography Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
-
MDPI. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]
-
6NAPSE Laboratory. (n.d.). GC-MS and GC-FID Analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Retrieved from [Link]
-
The University of Manchester. (n.d.). New Directions in the Chemistry of Azo-compounds. Retrieved from [Link]
-
Persee. (2025). What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?. Retrieved from [Link]
-
Agilent. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
ALWSCI. (2024). What Is The Difference Between Headspace And Direct Injection?. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
-
ResearchGate. (2014). A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. Retrieved from [Link]
-
ResearchGate. (2024). Trace level determination of p-toluidine in penem drug substances by gas chromatography. Retrieved from [Link]
-
MDPI. (2022). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of N-Ethyl-5-iodo-2-methylaniline using 13C NMR Spectroscopy
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, unequivocal structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of novel and known organic molecules. This guide provides an in-depth comparison of predictive and experimental methodologies for the structural validation of N-Ethyl-5-iodo-2-methylaniline, a substituted aniline derivative of interest in medicinal chemistry.
The Imperative of Orthogonal Validation Methods
Reliance on a single analytical technique for structure determination is fraught with peril. A more robust approach involves the convergence of data from multiple, orthogonal methods. In the context of N-Ethyl-5-iodo-2-methylaniline, this guide champions a self-validating system where empirical and computational 13C NMR predictions are juxtaposed with experimentally acquired data. This comparative analysis not only confirms the proposed structure but also provides deeper insights into the electronic environment of the molecule.
Understanding Substituent Effects in 13C NMR
The chemical shift of a carbon atom in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment.[1] Substituents on an aromatic ring, such as the N-ethylamino, iodo, and methyl groups in our target molecule, exert predictable influence through inductive and resonance effects.[1]
-
N-Ethylamino Group: The nitrogen atom, while electronegative, possesses a lone pair of electrons that can be donated into the aromatic ring through resonance.[2] This electron-donating effect generally leads to increased shielding (upfield shift) of the ortho and para carbons. N-alkylation, as in the N-ethyl group, can modulate this effect.
-
Methyl Group: The methyl group is a weak electron-donating group, causing a slight shielding effect on the aromatic carbons.
-
Iodo Group: As a halogen, iodine exerts an electron-withdrawing inductive effect. However, it also possesses lone pairs that can participate in resonance, albeit less effectively than amino groups. The overall impact on the carbon chemical shifts is a combination of these opposing effects.
The interplay of these substituent effects in a polysubstituted aniline derivative necessitates a careful and systematic approach to spectral assignment.
Predictive Approaches to 13C NMR
Before embarking on experimental work, predictive models offer a valuable preliminary assessment of the expected 13C NMR spectrum.
Empirical (Increment-Based) Prediction
This classical method relies on a set of empirically derived substituent chemical shift (SCS) parameters. Starting with the known chemical shifts of a parent molecule (in this case, aniline), the SCS values for each substituent at each position (ipso, ortho, meta, para) are additively applied.
Limitations: The accuracy of this method can be compromised in sterically hindered molecules or when strong electronic interactions exist between substituents, as the assumption of additivity may not hold true. Ortho-substitution, in particular, can lead to steric inhibition of resonance, altering the electronic properties of the amino group.[3]
Computational (DFT) Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for the ab initio calculation of NMR chemical shifts.[4][5][6][7][8] By optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, DFT can provide highly accurate predictions of 13C chemical shifts, often with an accuracy of 1.5 ppm.[9] This method inherently accounts for the complex interplay of electronic and steric effects within the molecule.
Experimental Validation Workflow
The following protocol outlines the key steps for the experimental acquisition and analysis of the 13C NMR spectrum of N-Ethyl-5-iodo-2-methylaniline.
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures: N-Ethyl-5-iodo-2-methylaniline
Executive Summary & Hazard Characterization
N-Ethyl-5-iodo-2-methylaniline is a specialized halogenated aromatic amine intermediate. Unlike common solvents, its disposal requires a nuanced approach due to the synergistic hazards of the aniline core (toxicity, skin absorption) and the iodine substituent (photolytic instability, heavy metal-like waste classification).
Effective disposal is not merely about compliance; it is about preventing the formation of toxic combustion byproducts (such as iodine vapors and nitrogen oxides) and mitigating long-term environmental persistence.
Chemical Hazard Profile
| Property | Hazard Description | Operational Implication |
| Class | Halogenated Aromatic Amine | MUST be segregated from non-halogenated waste streams.[1][2] |
| Toxicity | Acute Toxin (Dermal/Inhalation) | Potential for Methemoglobinemia . Zero skin contact allowed. |
| Reactivity | Photosensitive (C-I bond) | Store/dispose in amber or opaque containers to prevent degradation. |
| Physical State | Solid (typically) or Oil | Low melting point solids often require liquefaction for bulk disposal. |
Pre-Disposal Assessment & Segregation
Before initiating disposal, you must categorize the waste state. This compound is strictly classified as Halogenated Organic Waste .
Critical Segregation Rules
-
NO Acids: Do not mix with acidic waste streams. Anilines are basic; mixing with strong acids causes exothermic salt formation, potentially pressurizing waste containers.
-
NO Oxidizers: Contact with strong oxidizers (e.g., peroxides, nitric acid) can cleave the iodine bond, releasing toxic purple iodine vapor (
) and causing fire. -
NO Non-Halogenated Solvents: Mixing this with Acetone/Methanol waste streams renders the entire volume "Halogenated," significantly increasing disposal costs and complicating incineration.
Operational Protocol: Step-by-Step Disposal
A. Personal Protective Equipment (PPE) Matrix
-
Gloves: Silver Shield® (EVOH/PE) or double-gloved Nitrile (min 0.11mm). Latex is insufficient for anilines.
-
Respiratory: Fume hood is mandatory. If handling bulk powder outside a hood, use a P100/OV respirator.
-
Clothing: Tyvek lab coat and closed-toe chemical-resistant footwear.
B. Disposal Workflow (Solid vs. Liquid)
Scenario 1: Pure Compound (Solid/Oil)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.
-
Transfer: Transfer the solid/oil directly into the container. Do not dissolve unnecessarily, as this increases waste volume.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "N-Ethyl-5-iodo-2-methylaniline (Halogenated Amine)"
-
Hazards: Toxic, Irritant.[3]
-
-
Secondary Containment: Place the jar in a clear plastic bag (secondary containment) before placing it in the Satellite Accumulation Area (SAA).
Scenario 2: Reaction Mixtures & Rinsates (Solution)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste (e.g., Dichloromethane, Chloroform).
-
Collection: Pour into the dedicated Halogenated Organic Waste carboy (typically 20L HDPE).
-
Rinsing: Triple rinse the original flask with a minimal amount of Dichloromethane. Add rinsate to the waste carboy.
-
Logging: Log the volume and estimated concentration of the aniline derivative on the waste container's accumulation log.
C. Decontamination of Surface Spills
If the substance is spilled on a benchtop:
-
Isolate: Evacuate the immediate area.
-
Absorb: Use a Chemizorb® or vermiculite pad. Do not use paper towels (combustible).
-
Clean: Wipe the area with a 10% dilute acetic acid solution (to protonate the amine and increase solubility) followed by soap and water.
-
Dispose: Treat all absorbent materials as solid hazardous waste (Halogenated).
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of N-Ethyl-5-iodo-2-methylaniline to ensure compliance with RCRA and safety standards.
Figure 1: Decision matrix for the segregation and packaging of halogenated aniline waste.
Regulatory Compliance (RCRA & EPA)[4]
While this specific intermediate may not have a dedicated "U" or "P" list code, it falls under strict regulatory categories based on its characteristics.
-
Waste Code Determination:
-
D001 (Ignitable): If in a flammable solvent.
-
F-List (F001/F002): If dissolved in spent halogenated solvents (Methylene Chloride, etc.).
-
Default Classification: If pure, it is classified as Non-RCRA Regulated Hazardous Waste (unless T-listed in specific states), but must be incinerated at a permitted facility capable of handling halogens.
-
-
Incineration Requirement: The presence of Iodine requires the waste management facility to use scrubbers to capture acid gases (
, ). Do not bulk this with non-halogenated fuels.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[4] EPA.gov. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 5-Iodo-2-methylaniline (Parent Structure). PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives. OSHA.gov. [Link]
-
Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
